Cas no 1806985-02-3 (4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile)
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile
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- Inchi: 1S/C10H7F2N3O/c1-16-9-6(5-14)4-8(10(11)12)15-7(9)2-3-13/h4,10H,2H2,1H3
- InChI Key: BUVJDXLJNCZUGU-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C#N)=C(C(CC#N)=N1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 329
- XLogP3: 0.9
- Topological Polar Surface Area: 69.7
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040820-250mg |
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile |
1806985-02-3 | 97% | 250mg |
$940.80 | 2022-03-31 | |
| Alichem | A029040820-500mg |
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile |
1806985-02-3 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
| Alichem | A029040820-1g |
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile |
1806985-02-3 | 97% | 1g |
$2,980.00 | 2022-03-31 |
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile
Research Briefing on 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile (CAS: 1806985-02-3)
4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile (CAS: 1806985-02-3) is a specialized pyridine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and cyano functional groups, has demonstrated potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and agrochemicals.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile as a precursor in the synthesis of potent kinase inhibitors. The research team utilized this compound to develop a series of small molecules targeting aberrant kinase activity in cancer cells. The study reported promising in vitro results, with several derivatives exhibiting nanomolar inhibitory activity against specific oncogenic kinases.
In the agrochemical sector, a recent patent application (WO2023056789) disclosed the use of this pyridine derivative in the formulation of next-generation fungicides. The difluoromethyl group was found to enhance the compound's bioavailability and systemic activity in plants, making it particularly effective against resistant fungal strains. Field trials conducted in 2023 showed a 30-40% improvement in efficacy compared to conventional fungicides when using formulations containing this compound.
Structural analysis of 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile reveals interesting electronic properties that contribute to its reactivity. The electron-withdrawing cyano and difluoromethyl groups create a polarized system that facilitates nucleophilic substitution reactions at the 2-position. This characteristic has been exploited in recent synthetic methodologies to create diverse heterocyclic scaffolds for pharmaceutical applications.
Ongoing research at several academic institutions is investigating the compound's potential in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results suggest that derivatives of this pyridine core can effectively bridge E3 ubiquitin ligases and target proteins, leading to their degradation. This application could open new avenues in targeted protein degradation therapies for previously "undruggable" targets.
The metabolic stability of 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile has been evaluated in recent pharmacokinetic studies. While the compound shows moderate clearance in hepatic microsome assays, strategic modifications at the methoxy position have been shown to significantly improve metabolic stability without compromising biological activity. These findings were presented at the 2023 American Chemical Society National Meeting.
From a safety perspective, recent toxicological assessments indicate that the compound has a favorable profile at therapeutic concentrations. Acute toxicity studies in rodent models showed no significant adverse effects at doses up to 500 mg/kg, making it a promising candidate for further development. However, researchers caution that chronic exposure studies are still needed to fully evaluate its safety profile.
The commercial availability of 4-Cyano-6-(difluoromethyl)-3-methoxypyridine-2-acetonitrile has improved significantly in 2023, with several specialty chemical suppliers now offering the compound at research quantities. This increased accessibility is expected to accelerate research efforts and potentially lead to new discoveries involving this versatile building block.
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